molecular formula C15H17N3O B2616270 N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide CAS No. 2415489-29-9

N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B2616270
CAS No.: 2415489-29-9
M. Wt: 255.321
InChI Key: PXAOGPKKOIZWMR-UHFFFAOYSA-N
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Description

N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with an ethyl group at the 6-position and a carboxamide group at the 4-position, along with a 3,5-dimethylphenyl group attached to the nitrogen atom of the carboxamide. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide typically involves the reaction of 3,5-dimethylphenylamine with ethyl 4-chloropyrimidine-5-carboxylate under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to further reaction with ammonia or an amine to form the desired carboxamide derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Scientific Research Applications

N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

  • N-(2,3-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide
  • N-(3,4-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide
  • N-(3,5-Dimethylphenyl)-6-methylpyrimidine-4-carboxamide

Comparison: N-(3,5-Dimethylphenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs. The presence of the 3,5-dimethylphenyl group and the ethyl group at the 6-position of the pyrimidine ring may influence its binding affinity to molecular targets and its overall pharmacokinetic profile .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-6-ethylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-4-12-8-14(17-9-16-12)15(19)18-13-6-10(2)5-11(3)7-13/h5-9H,4H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXAOGPKKOIZWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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